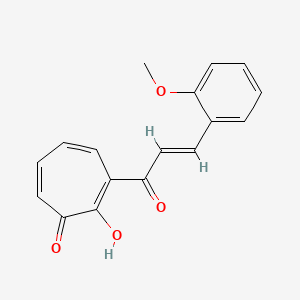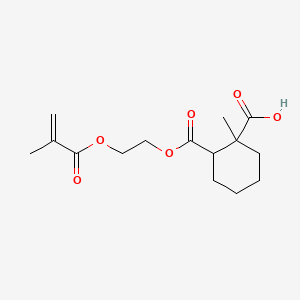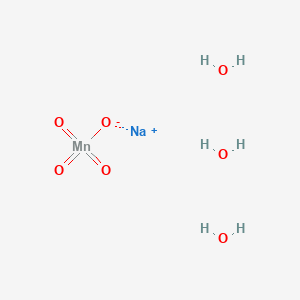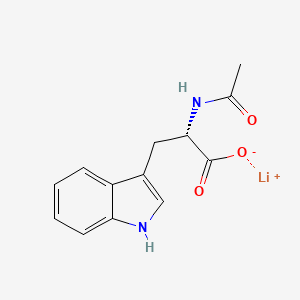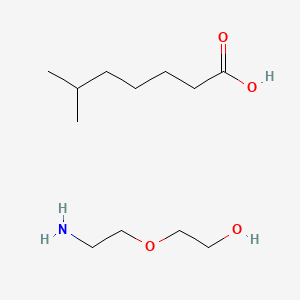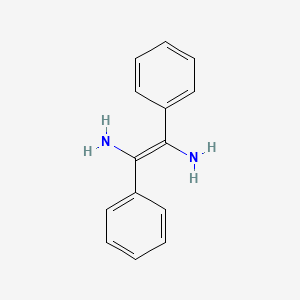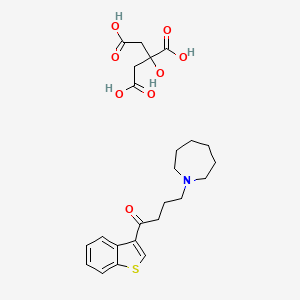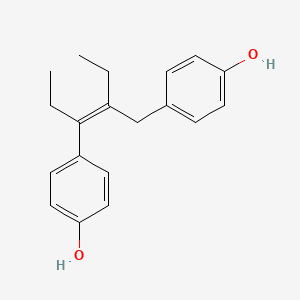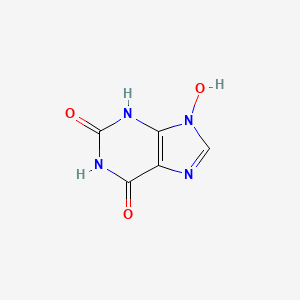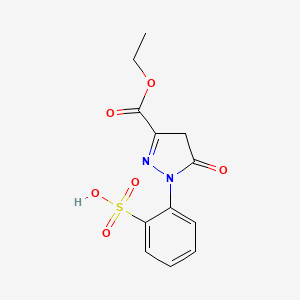
3-Ethyl 4,5-dihydro-5-oxo-1-(2-sulphophenyl)-1H-pyrazole-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Ethyl 4,5-dihydro-5-oxo-1-(2-sulphophenyl)-1H-pyrazole-3-carboxylate is a chemical compound that belongs to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethyl 4,5-dihydro-5-oxo-1-(2-sulphophenyl)-1H-pyrazole-3-carboxylate typically involves the reaction of ethyl acetoacetate with hydrazine hydrate to form the pyrazole ring. The sulphophenyl group is introduced through a sulfonation reaction, and the carboxylate group is formed by esterification. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as sulfuric acid or hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH can optimize the production process. Purification steps like recrystallization or chromatography are employed to obtain the final product in its pure form.
化学反応の分析
Types of Reactions
3-Ethyl 4,5-dihydro-5-oxo-1-(2-sulphophenyl)-1H-pyrazole-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the keto group to an alcohol group.
Substitution: The sulphophenyl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents such as halogens, alkyl halides, or nucleophiles like amines and thiols are employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohol derivatives.
科学的研究の応用
3-Ethyl 4,5-dihydro-5-oxo-1-(2-sulphophenyl)-1H-pyrazole-3-carboxylate has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
作用機序
The mechanism of action of 3-Ethyl 4,5-dihydro-5-oxo-1-(2-sulphophenyl)-1H-pyrazole-3-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved can include inhibition of enzyme activity, modulation of receptor signaling, or interference with metabolic processes.
類似化合物との比較
Similar Compounds
- 4,5-Dihydro-5-oxo-1-(4-sulphophenyl)-1H-pyrazole-3-acetic acid
- 3-Methyl 4,5-dihydro-5-oxo-1-(2-sulphophenyl)-1H-pyrazole-3-carboxylate
- 3-Propyl 4,5-dihydro-5-oxo-1-(2-sulphophenyl)-1H-pyrazole-3-carboxylate
Uniqueness
3-Ethyl 4,5-dihydro-5-oxo-1-(2-sulphophenyl)-1H-pyrazole-3-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the ethyl group and the sulphophenyl group differentiates it from other similar compounds, potentially leading to unique reactivity and applications.
特性
CAS番号 |
71401-58-6 |
|---|---|
分子式 |
C12H12N2O6S |
分子量 |
312.30 g/mol |
IUPAC名 |
2-(3-ethoxycarbonyl-5-oxo-4H-pyrazol-1-yl)benzenesulfonic acid |
InChI |
InChI=1S/C12H12N2O6S/c1-2-20-12(16)8-7-11(15)14(13-8)9-5-3-4-6-10(9)21(17,18)19/h3-6H,2,7H2,1H3,(H,17,18,19) |
InChIキー |
ZSUGVFBYVDWDDQ-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C1=NN(C(=O)C1)C2=CC=CC=C2S(=O)(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


